5-[(Dimethylamino)methyl]-2-furohydrazide
Description
Significance of Hydrazide Derivatives in Medicinal Chemistry and Organic Synthesis
The hydrazide functional group (-CONHNH2) is a cornerstone in the development of new pharmaceuticals and a versatile tool in organic synthesis. nih.govnih.gov Its importance stems from its ability to act as a key building block, or synthon, for the creation of a wide array of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles, many of which exhibit significant biological activity. utripoli.edu.lyajgreenchem.com The hydrazide moiety itself is present in several clinically important drugs. For instance, isoniazid (B1672263) has been a first-line treatment for tuberculosis since the mid-20th century, while others like iproniazid (B1672159) have been used as antidepressants. ajgreenchem.combiosynth.com
The reactivity of the hydrazide group allows for the straightforward synthesis of hydrazones (through condensation with aldehydes and ketones), which are themselves a class of compounds with broad pharmacological potential. researchgate.net Researchers have successfully developed hydrazide derivatives with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties. nih.govutripoli.edu.lynih.gov This proven track record solidifies the hydrazide scaffold as a privileged structure in the ongoing search for new and more effective drugs. nih.gov
Overview of 5-[(Dimethylamino)methyl]-2-furohydrazide in Contemporary Research
Despite the rich chemistry of both furan (B31954) and hydrazide derivatives, the specific compound this compound is not widely documented in peer-reviewed scientific literature. Searches of academic and patent databases reveal its existence primarily through chemical supplier catalogs and compound databases. biosynth.comaablocks.com This indicates that while the molecule is synthetically accessible and commercially available, it has not been a subject of extensive research or development in its own right.
The structure features a furan ring substituted at the 2-position with a carbohydrazide (B1668358) group and at the 5-position with a dimethylaminomethyl group, a classic Mannich base substituent. While numerous studies explore the biological activities of other furan-2-carbohydrazide (B108491) derivatives, specific experimental data on the synthesis, characterization, and biological evaluation of this compound are conspicuously absent from contemporary research publications. nih.govnih.gov Its primary role appears to be that of a potential building block or a library compound for high-throughput screening, rather than a focus of targeted investigation.
Basic physicochemical properties of the compound have been calculated and are available through public databases.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-[(dimethylamino)methyl]furan-2-carbohydrazide | PubChem nih.gov |
| CAS Number | 103852-00-2 | PubChem nih.gov |
| Molecular Formula | C₈H₁₃N₃O₂ | PubChem nih.gov |
| Molecular Weight | 183.21 g/mol | PubChem nih.gov |
| XLogP3 | -0.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
This data is computationally generated and may differ from experimental values.
Historical Context of Furan-Based Hydrazides and Related Structures in Scientific Literature
The history of furan-based hydrazides is built upon two separate but converging timelines: the discovery and exploration of furan chemistry and the synthesis of hydrazide derivatives. The story of furan begins in the late 18th century when the first derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. utripoli.edu.ly Another key furan compound, furfural (B47365), was isolated in 1832 and later became a readily available commodity derived from agricultural biomass like corncobs. derpharmachemica.comchemrxiv.org Furan itself was first synthesized by Heinrich Limpricht in 1870. derpharmachemica.com
The development of hydrazide chemistry followed a different path. The synthesis of hydrazides and their subsequent reaction to form hydrazones became a fundamental part of organic chemistry. who.int The discovery of the potent antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the early 1950s catalyzed a massive wave of research into hydrazide-containing compounds, exploring their therapeutic potential against a wide range of diseases. nih.gov
It was the convergence of these two fields—the availability of furan-based starting materials like furfural and the proven medicinal value of the hydrazide scaffold—that led to the synthesis and investigation of furan-based hydrazides. Researchers began creating hybrid molecules, such as by condensing furfural with various carbohydrazides, to explore how the combination of these two pharmacophores would influence biological activity. utripoli.edu.lymdpi.com These early studies laid the groundwork for the subsequent development of thousands of novel furan-based hydrazide and hydrazone derivatives for applications in medicinal, agricultural, and materials science. researchgate.netijsrst.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(dimethylamino)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11(2)5-6-3-4-7(13-6)8(12)10-9/h3-4H,5,9H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPGABHYVZPNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368862 | |
| Record name | 5-[(dimethylamino)methyl]-2-furohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103852-00-2 | |
| Record name | 5-[(dimethylamino)methyl]-2-furohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Dimethylamino Methyl 2 Furohydrazide and Its Derivatives
General Synthetic Routes for Furohydrazide Core Structures
The furohydrazide core is a key structural motif present in numerous compounds with potential pharmaceutical applications. The most common and straightforward method for the synthesis of furohydrazides involves the reaction of a corresponding furoic acid ester with hydrazine (B178648) hydrate (B1144303). researchgate.netgoogle.com This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate, often without the need for a solvent, which simplifies the work-up procedure. google.com The general scheme for this transformation is presented below:
Scheme 1: General Synthesis of Furohydrazides
Where R is a furan (B31954) ring system and R' is typically a methyl or ethyl group.
This method is widely applicable to a variety of substituted furoic acid esters, providing the corresponding furohydrazides in good yields. researchgate.net An alternative approach involves the direct reaction of a furoic acid with hydrazine hydrate, although this may require harsher reaction conditions or the use of coupling agents.
Specific Synthesis Protocols for 5-Substituted-2-furohydrazide Analogues
The synthesis of 5-substituted-2-furohydrazide analogues allows for the exploration of structure-activity relationships by introducing various functional groups at the 5-position of the furan ring.
Preparation of 5-[(Dimethylamino)methyl]-2-furohydrazide
A specific synthetic protocol for this compound is not extensively documented in the public domain. However, a plausible multi-step synthesis can be proposed based on established chemical transformations of furan derivatives. A key intermediate for this synthesis is 5-(dimethylaminomethyl)-2-furanmethanol. The synthesis of this precursor has been described and involves the reaction of 2-furanmethanol with dimethylamine (B145610) hydrochloride and formaldehyde. rsc.org
A proposed synthetic route to this compound is as follows:
Step 1: Synthesis of 5-(Dimethylaminomethyl)-2-furanmethanol This step can be achieved through a Mannich-type reaction involving 2-furanmethanol, dimethylamine, and formaldehyde.
Step 2: Oxidation of 5-(Dimethylaminomethyl)-2-furanmethanol to 5-[(Dimethylamino)methyl]-2-furoic acid The synthesized alcohol can then be oxidized to the corresponding carboxylic acid. Various methods for the oxidation of furfuryl alcohols to furoic acids have been reported, including catalytic oxidation using manganese complexes. rsc.orgrsc.org These methods are often efficient and selective.
Step 3: Esterification of 5-[(Dimethylamino)methyl]-2-furoic acid The resulting furoic acid can be converted to its methyl or ethyl ester through standard esterification procedures, such as reaction with the corresponding alcohol in the presence of an acid catalyst.
Step 4: Formation of this compound The final step involves the reaction of the furoic acid ester with hydrazine hydrate, as described in the general synthesis of furohydrazides, to yield the target compound. researchgate.netgoogle.com
Derivatization Strategies at the Furan Ring System
The furan ring offers multiple positions for derivatization, allowing for the synthesis of a wide array of analogues. The C5-position is particularly amenable to substitution.
One common strategy involves the use of 5-bromo-2-furaldehyde (B32451) as a starting material. This compound can undergo palladium-catalyzed cross-coupling reactions with various organozinc reagents to introduce a diverse range of substituents at the 5-position. nih.gov Another approach is the Meerwein arylation of furfural (B47365) with diazonium salts of substituted anilines to produce 5-(substituted phenyl)-2-furaldehydes. srce.hr These aldehydes can then be oxidized to the corresponding furoic acids and subsequently converted to furohydrazides.
Modifications at the Hydrazide Moiety
The hydrazide moiety itself can be a point of modification to generate further derivatives. A common reaction of hydrazides is their condensation with aldehydes or ketones to form hydrazones. rsc.org This reaction introduces a new substituent onto the terminal nitrogen of the hydrazide group, leading to a diverse library of compounds with potentially altered biological activities.
Furthermore, the hydrazide can be cyclized to form various five-membered heterocyclic rings, such as oxadiazoles. For example, reaction of a furohydrazide with carbon disulfide can lead to the formation of an oxadiazole ring, which can be further functionalized. researchgate.net
Stereoselective Synthesis Approaches for Chiral Derivatives
The introduction of chirality into furan derivatives can be crucial for their biological activity. While specific stereoselective syntheses for this compound are not reported, general principles of stereoselective synthesis can be applied.
If a chiral center is introduced into one of the substituents, for instance, through the use of a chiral starting material or a stereoselective reaction, chiral derivatives of furohydrazide can be obtained. For example, if a chiral amine were used in the initial Mannich-type reaction for the synthesis of the 5-substituted furan, a chiral product would be formed. Asymmetric catalysis could also be employed in the key bond-forming steps to control the stereochemistry of the final product. The principles of kinetic resolution could also be applied to separate enantiomers of a racemic mixture of a chiral furohydrazide derivative. nih.gov
Advanced Synthetic Techniques and Green Chemistry Methodologies
Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. In the context of furohydrazide synthesis, several green chemistry approaches can be considered.
The use of biomass-derived starting materials, such as furfural, is a key aspect of green chemistry. magtech.com.cnrsc.orgresearchgate.net Furfural can be obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. magtech.com.cn The conversion of furfural to furoic acid can be achieved through various catalytic oxidation methods, including biocatalysis using microorganisms like Pseudomonas putida, which offers a green alternative to traditional chemical oxidants. nih.gov
The use of heterogeneous catalysts for the oxidation of furfuryl alcohols to furoic acids is another green approach, as these catalysts can be easily recovered and reused. rsc.org Additionally, performing reactions in aqueous media or under solvent-free conditions, where possible, reduces the environmental impact of the synthesis. google.com For instance, the reaction of furoic acid esters with hydrazine hydrate can often be performed neat, eliminating the need for organic solvents. google.com
Biological and Pharmacological Research of 5 Dimethylamino Methyl 2 Furohydrazide and Its Analogues
Antimicrobial Activity Studies
The furan (B31954) nucleus is a core structure in many compounds exhibiting a broad spectrum of biological activities, including antimicrobial effects. ijabbr.comresearchgate.net The introduction of a hydrazide or hydrazone moiety often enhances these properties. nih.gov
Antibacterial Efficacy and Spectrum
Derivatives of furan-2-carbohydrazide (B108491) have been investigated for their potential as antibacterial agents. For instance, a series of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides were synthesized and evaluated in vitro against several Gram-positive and Gram-negative bacterial strains. These compounds demonstrated notable antibacterial activity.
In another study, furan-based chalcones and their pyrazoline derivatives were synthesized and tested against various bacteria. Some of these compounds showed moderate to good activity against both Gram-positive and Gram-negative species. mdpi.com For example, chalcone (B49325) derivatives have shown activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella pneumoniae. mdpi.com
Furthermore, research on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives revealed antibacterial properties. One amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, was found to have a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against pathogenic bacteria. researchgate.netorientjchem.org
A series of 5-nitro-2-furfurylidene derivatives were synthesized and screened for their in vitro antimicrobial activity. rsc.org Several of these compounds were effective in inhibiting the growth of Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria. rsc.org The presence of a nitro group on the furan ring was found to be crucial for the antibacterial and antifungal activities. rsc.org
Table 1: Antibacterial Activity of Selected Furan Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity/Measurement | Reference |
| 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides | S. aureus, B. cereus, E. faecalis, S. epidermidis (Gram+) | Active | |
| 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides | E. coli, S. typhi, S. dysenteriae, K. pneumoniae (Gram-) | Active | |
| Furan-derived chalcones | S. aureus, S. epidermidis (Gram+) | Moderate to good activity | mdpi.com |
| Furan-derived chalcones | E. coli, K. pneumoniae (Gram-) | Moderate to good activity | mdpi.com |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Pathogenic bacteria | MIC: 250 µg/mL | researchgate.netorientjchem.org |
| 5-nitro-2-furfurylidene derivatives | B. subtilis, S. aureus (Gram+) | Active | rsc.org |
Antifungal Activity
The antifungal potential of furan-based compounds is also a significant area of research. Studies on 4-(5-aryl-2-furoyl)morpholines and their thio-analogues have demonstrated their activity against various fungi. pensoft.net Notably, certain derivatives showed high activity against Cryptococcus neoformans. pensoft.net
In a study on furan-based hydrazones, the antifungal effects were found to be more significant than their antibacterial effects. mdpi.com Some of these compounds exhibited potent activity against Candida albicans. mdpi.com Similarly, certain 5-nitro-2-furfurylidene derivatives showed high activity against C. albicans. rsc.org
Table 2: Antifungal Activity of Selected Furan Derivatives
| Compound/Derivative Class | Fungal Strain | Activity/Measurement | Reference |
| 4-(5-aryl-2-furoyl)morpholines | Cryptococcus neoformans | High activity | pensoft.net |
| Furan-based hydrazones | Candida albicans | Potent activity | mdpi.com |
| 5-nitro-2-furfurylidene derivatives | Candida albicans | High activity | rsc.org |
Anti-mycobacterial Investigations
While the provided search results focus more on general antibacterial and antifungal activity, the broader class of hydrazide-hydrazones has been noted for its diverse biological activities, which can include anti-tubercular effects. However, specific studies on the anti-mycobacterial investigations of 5-[(Dimethylamino)methyl]-2-furohydrazide or its close analogues were not prominent in the search results.
Anticancer and Antitumor Research
Furan derivatives have garnered attention for their potential as anticancer agents, with research exploring their cytotoxic effects on various cancer cell lines. mdpi.comresearchgate.net
In Vitro Cytotoxicity Assays
A variety of furan-based compounds have been synthesized and evaluated for their in vitro cytotoxic activity. For instance, new furan-based derivatives were designed and tested for their ability to inhibit tubulin polymerization, a key process in cell division. mdpi.com Some of these compounds exhibited significant anticancer activity against the MCF-7 breast cancer cell line. mdpi.com
In another study, carbohydrazide (B1668358) derivatives bearing a furan moiety were synthesized and their anticancer activities were investigated against A549 lung cancer cells. researchgate.net Several of these compounds demonstrated cytotoxic activity, with one particular derivative showing significant anticancer effects on A549 cells without being cytotoxic to normal BJ cells. researchgate.net
Research on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives also revealed cytotoxic potential. The amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed an IC50 value of 62.37 µg/mL against the HeLa cell line. researchgate.netorientjchem.org
Analogues of 5-Hydroxymethylfurfural (5-HMF) have also been synthesized and studied for their anticancer potential. researchgate.netupdatepublishing.com In one study, a synthesized analogue was effective at a low concentration (10 μg/mL) against the Colo-205 cell line. updatepublishing.com
Evaluation against Specific Cancer Cell Lines (e.g., HL-60)
While broad cytotoxicity screenings are common, some studies focus on the efficacy of these compounds against specific cancer cell lines. Although the provided search results did not yield specific data on the evaluation of this compound against HL-60 (human promyelocytic leukemia) cells, related structures have been investigated. For example, some 5-ylidene-4-aminothiazol-2(5H)-one derivatives, which can contain a furan moiety, have shown selective action on leukemia cell lines such as CCRF-CEM and RPMI-8226. nih.gov
Table 3: Cytotoxic Activity of Selected Furan Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity/Measurement (IC50) | Reference |
| Furan-based pyridine (B92270) carbohydrazide | MCF-7 (Breast) | 4.06 µM | mdpi.com |
| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 µM | mdpi.com |
| Furan-bearing carbohydrazide | A549 (Lung) | 43.38 µM | researchgate.net |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa (Cervical) | 62.37 µg/mL | researchgate.netorientjchem.org |
| 5-HMF analogue | Colo-205 (Colon) | Effective at 10 µg/mL | updatepublishing.com |
Potential Mechanisms of Action in Cancer Cells, including Programmed Cell Death (Apoptosis, Autophagy)
While direct studies on the apoptotic and autophagic effects of this compound are not extensively detailed in the available literature, the broader class of furan derivatives has shown notable anti-proliferative activities. For instance, the related compound 5-Hydroxymethylfurfural (5-HMF) has demonstrated the ability to induce apoptosis in cancer cells and cause cell cycle arrest at the G0/G1 phase. researchgate.net In human melanoma A375 cells, 5-HMF exhibited significant antiproliferative effects. researchgate.net
The mechanisms underlying the anticancer effects of furan derivatives can be complex. For example, methyl gallate, another compound with structural similarities, has been shown to induce both autophagy and apoptosis in HCT116 colon cancer cells. This process is initiated by the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, leading to an intricate crosstalk that involves the activation of the p53 tumor suppressor protein. nih.gov Initially, the cell responds through autophagy, but prolonged exposure leads to the initiation of apoptosis, characterized by DNA fragmentation. nih.gov Similarly, MDM2 inhibitors, which are relevant to cancer therapy, can induce apoptosis in colon cancer cells through a p53-independent pathway involving the activation of the CHOP-DR5 pathway, which is linked to ER stress. nih.gov These examples from related compounds suggest that the furan moiety could potentially contribute to anticancer activity through the induction of programmed cell death, a hypothesis that warrants further specific investigation for this compound.
Anti-inflammatory Properties
The furan nucleus is a key component of many compounds with recognized anti-inflammatory effects. nih.gov Natural derivatives of benzofuran, for example, have been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells without causing significant cell death. nih.gov Specifically, the compound ailanthoidol (B1236983) was identified as a potent anti-inflammatory agent. nih.gov
Compounds containing a furan ring, such as 5-Hydroxymethylfurfural (5-HMF), have been reported to exert anti-inflammatory effects by modulating various signaling pathways. researchgate.net Studies have shown that 5-HMF can inhibit the production of inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in stimulated macrophage models. researchgate.net The anti-inflammatory actions of some furan derivatives are linked to their ability to regulate pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.gov Given that the core furan structure is associated with these anti-inflammatory mechanisms, it is plausible that this compound may exhibit similar properties, though direct evidence is pending.
Anti-leishmanial Efficacy
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The parasite exists in two main forms: the extracellular, motile promastigote found in the sandfly vector, and the intracellular, non-motile amastigote that multiplies within mammalian macrophages. nih.govsemanticscholar.org The search for effective treatments is critical due to the limitations and toxicity of current drugs. researchgate.net
Inhibition of Promastigote Forms
The promastigote form of the Leishmania parasite is often the initial target for in vitro drug screening. While specific data for this compound against Leishmania promastigotes is not detailed in the provided results, various heterocyclic compounds, including furan derivatives, have been investigated for their anti-leishmanial potential. For instance, a series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives were tested against Leishmania major promastigotes, with some showing prominent activity. researchgate.net A crucial step in the parasite's life cycle is the differentiation of promastigotes into the highly infective metacyclic form, a process that can be replicated in vitro to test for drug susceptibility. nih.gov
Efficacy against Amastigote Forms
The intracellular amastigote stage is the clinically relevant form of the parasite in the mammalian host. semanticscholar.org Therefore, evaluating a compound's efficacy against amastigotes within host cells, such as macrophages, is a more accurate predictor of its potential therapeutic value. semanticscholar.org High-content analysis assays using primary macrophages infected with Leishmania amastigotes provide a robust platform for screening leishmanicidal compounds. semanticscholar.org This method allows for the simultaneous assessment of a compound's ability to kill the intracellular parasite and its toxicity to the host cell. semanticscholar.org Although specific IC50 values for this compound are not available, related nitroimidazole derivatives have shown effectiveness against both promastigote and amastigote forms of Leishmania. researchgate.net
Antioxidant Activity Investigations
Many furan derivatives have been investigated for their antioxidant properties. nih.gov These compounds can exert their effects by scavenging free radicals and protecting cells from oxidative damage. For example, 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone has been shown to protect human erythrocyte membranes from iron-induced oxidative stress. nih.gov
The antioxidant potential of compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. nih.govresearchgate.net Studies on 5-Hydroxymethylfurfural (5-HMF) have demonstrated its ability to scavenge ABTS and DPPH radicals and to inhibit hemolysis caused by oxidative damage. researchgate.net Another study synthesized pyrazole (B372694) derivatives, which include a hydrazide component similar to the subject compound, and found them to possess good antioxidant activity in DPPH, reducing power, and DNA protection assays. nih.gov The presence of the furan ring and the hydrazide group in this compound suggests a potential for antioxidant activity, a characteristic seen in structurally related molecules. mdpi.com
Other Investigated Bioactivities
The furan ring system is a versatile scaffold found in compounds with a wide array of biological activities beyond those previously mentioned. Furan derivatives are utilized as antibacterial, antiviral, antifungal, analgesic, and anticonvulsant agents. nih.gov For instance, the intermediate compound furfurylamine (B118560) is used in the synthesis of the diuretic furosemide, and 5-(Dimethylaminomethyl)furfuryl alcohol is an intermediate in the production of ranitidine, used for treating peptic ulcers. nih.gov
The related compound 5-Hydroxymethylfurfural (5-HMF) has been investigated for a multitude of other potential pharmacological applications, including anti-allergic, anti-hypoxic, anti-ischemic, and cytoprotective activities. nih.gov Furthermore, some furan derivatives have been explored for their effects on the cardiovascular system. nih.gov This broad spectrum of activity highlights the therapeutic potential inherent in the furan chemical structure.
Insecticidal Applications
Research into the insecticidal properties of furan-containing compounds has revealed significant potential for pest control. While direct studies on the insecticidal activity of this compound are limited in publicly available literature, research on analogous structures provides valuable insights.
Derivatives of 2(5H)-furanone, which share the core furan ring, have demonstrated notable insecticidal effects. For instance, novel 5-alkoxyfuran-2(5H)-one derivatives have been synthesized and tested against agricultural pests like Aphis fabae and Nilaparvata lugens. Several of these compounds exhibited excellent insecticidal activity at a concentration of 100 mg/L.
Furthermore, the broader class of hydrazide derivatives has been investigated for insecticidal properties. For example, N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which contain a hydrazide-like moiety, have shown good insecticidal activity against Plutella xylostella (diamondback moth). nih.gov Some compounds in this series demonstrated over 90% activity at a concentration of 100 mg/L. nih.gov The structural similarity, particularly the presence of the reactive hydrazide group, suggests that this compound could also exhibit insecticidal properties, warranting further investigation.
Table 1: Insecticidal Activity of Selected Furanone and Pyridazinone Analogues
| Compound Class | Target Pest | Activity |
|---|---|---|
| 5-alkoxyfuran-2(5H)-one derivatives | Aphis fabae, Nilaparvata lugens | Excellent at 100 mg/L |
| N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Plutella xylostella | >90% activity at 100 mg/L for select compounds nih.gov |
Immunosuppressive Effects
The immunomodulatory potential of furan and hydrazide derivatives is an active area of research. While specific data on this compound is not extensively documented, studies on related compounds suggest potential immunosuppressive and anti-inflammatory activities.
Furan derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators. nih.gov The presence of the furan ring is considered a key factor in these biological activities. nih.gov Some furan compounds have been investigated for their ability to suppress immune responses, indicating a potential for this class of compounds in treating inflammatory disorders. nih.gov
Similarly, hydrazide and hydrazone derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory and analgesic properties. mdpi.comanstar.edu.pl Certain hydrazide derivatives have shown significant anti-inflammatory activity in preclinical models. mdpi.com For example, some N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives displayed strong anti-inflammatory effects when compared to standard drugs. mdpi.com The mechanism of action for some hydrazones is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. mdpi.com Given that this compound contains both a furan ring and a hydrazide moiety, it is plausible that it could exhibit immunosuppressive effects.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase)
Analogues of this compound have been the subject of enzyme inhibition studies, particularly focusing on acetylcholinesterase (AChE), an enzyme critical for the functioning of the nervous system. A series of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamine derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their ability to inhibit AChE.
These analogues were found to be potent inhibitors of human erythrocyte acetylcholinesterase. In comparative studies, their inhibitory activity was comparable to that of tetrahydroaminoacridine, a known AChE inhibitor. A notable finding was that these furan derivatives were more potent inhibitors of acetylcholinesterase than butyrylcholinesterase, indicating a degree of selectivity. The inhibitory potency was influenced by the nature of the substituents on the N-aryl moiety, with smaller substituents generally leading to better in vitro AChE inhibition.
Table 2: Acetylcholinesterase Inhibition by Analogues
| Compound Series | Enzyme Target | Potency | Selectivity |
|---|---|---|---|
| N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamine derivatives | Acetylcholinesterase (AChE) | Comparable to tetrahydroaminoacridine | More potent for AChE over Butyrylcholinesterase |
Modulation of Receptors in the Nervous System (e.g., Metabotropic Glutamate (B1630785) Receptors)
The modulation of receptors in the central nervous system by furan and related heterocyclic compounds is an area of significant pharmacological interest. While direct evidence of this compound acting on metabotropic glutamate receptors (mGluRs) is scarce, research on other small molecules targeting these receptors provides a context for potential activity.
Metabotropic glutamate receptors, particularly mGluR5, are implicated in various neurological and psychiatric disorders, making them attractive therapeutic targets. Antagonists of mGluR5, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), have been shown to produce antidepressant-like effects in animal models. nih.gov Although MPEP is not a direct analogue of this compound, the study of such receptor modulators highlights the potential for novel heterocyclic compounds to interact with key receptors in the nervous system. The structural features of this compound, including the furan ring and the flexible dimethylaminomethyl side chain, could potentially allow it to bind to various receptor types. Further research, including computational modeling and in vitro binding assays, would be necessary to determine if this compound or its close analogues can modulate mGluRs or other neuronal receptors.
Structure Activity Relationship Sar Studies of 5 Dimethylamino Methyl 2 Furohydrazide Derivatives
Impact of Substitutions on the Furan (B31954) Ring System
The furan ring, a core component of this scaffold, offers a key site for structural modification at the 5-position. Studies on related 5-substituted-2-furoyl diacylhydrazide and 5-aryl-furan-2-carboxamide derivatives have provided valuable insights into how different substituents on the furan ring influence biological activity. derpharmachemica.comnih.gov
Substitution at the 5-position of the furan ring with various aryl groups has been shown to significantly modulate the biological activity of furan-2-carbohydrazide (B108491) derivatives. For instance, in a series of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides, the nature of the substituent on the 5-aryl ring played a critical role in their antimicrobial and anthelmintic activities. derpharmachemica.com Generally, the presence of electron-withdrawing or electron-donating groups on the 5-aryl substituent can alter the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.
In a study focused on 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists, systematic investigation of various substituents on the C-5 aryl group led to the identification of a 3,4-difluorophenyl analog as a highly potent antagonist. nih.gov This highlights the importance of specific substitution patterns on the aryl ring for achieving high affinity and selectivity.
While direct SAR studies on 5-halo-furan-2-carbohydrazide derivatives are limited in the provided context, the principles observed with aryl substitutions suggest that the introduction of halogens at the 5-position would significantly impact the lipophilicity and electronic nature of the furan ring, thereby influencing the compound's pharmacokinetic and pharmacodynamic properties.
| Substituent at 5-position | General Observation on Biological Activity | Reference Compound Class |
|---|---|---|
| Aryl groups (e.g., phenyl, substituted phenyl) | Activity is sensitive to the electronic nature of substituents on the aryl ring. | 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides |
| 3,4-Difluorophenyl | Demonstrated high potency as a urotensin-II receptor antagonist. | 5-Aryl-furan-2-carboxamide derivatives |
| Nitro group | Often imparts antimicrobial properties. | 5-Nitrofurfural derivatives |
Influence of Modifications at the Hydrazide Moiety
The hydrazide functional group (-CONHNH2) is a critical pharmacophore in many biologically active molecules, offering a versatile handle for chemical modification. nih.gov Modifications at this moiety in 5-[(Dimethylamino)methyl]-2-furohydrazide derivatives, such as the formation of hydrazones or N'-acylation, have profound effects on their activity.
The condensation of the terminal amino group of the hydrazide with various aldehydes to form hydrazones is a common strategy to generate diverse libraries of compounds. The resulting N'-substituted derivatives often exhibit enhanced biological activities, including antimicrobial and antifungal properties. nih.gov For example, a series of hydrazide-hydrazones derived from 5-nitrofuran-2-carboxylic acid displayed promising antimicrobial activity, in many cases exceeding that of reference drugs. nih.gov The nature of the substituent introduced via the aldehyde plays a crucial role in determining the activity profile of the resulting hydrazone.
Furthermore, acylation of the hydrazide nitrogen to form diacylhydrazide derivatives has been explored. In a study on 5-substituted-2-furoyl diacylhydazide derivatives, the length of the aliphatic acyl chain and the nature of the substituent on the second acyl group were found to have a significant impact on their anti-tumor and anti-fungal activities. derpharmachemica.com This suggests that the steric and electronic properties of the group attached to the second nitrogen of the hydrazide are key determinants of biological activity.
| Modification | Observed Impact on Biological Activity | Example Compound Series |
|---|---|---|
| Formation of N'-Arylmethylidene hydrazones | Often leads to potent antimicrobial and anthelmintic agents. | 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides |
| Formation of N'-Acylhydrazides (Diacylhydrazides) | Aliphatic chain length and substituent on the second acyl group influence anti-tumor and anti-fungal activities. | 5-Substituted-2-furoyl diacylhydazide derivatives |
| Conversion to N'-phenylhydrazides | Showed potential as antifungal agents. | N'-Phenylhydrazides |
Role of the Dimethylamino Group and Alkyl Linker in Biological Activity
While direct SAR studies on varying the N,N-dialkyl substituents of this compound are not extensively documented in the provided context, research on related compounds with aminomethyl groups provides some insights. For instance, in a series of 5-(aminomethyl)-2'-deoxyuridine analogues, the nature of the amine was found to be important for their biological activity. The presence of a basic amino group is often crucial for interactions with biological targets through hydrogen bonding or ionic interactions.
The length and nature of the alkyl linker connecting the furan ring to the amino group are also critical parameters. Although specific studies on varying the linker length for this particular class of compounds are scarce, it is a well-established principle in medicinal chemistry that the length of a linker can significantly affect the binding affinity of a ligand to its receptor by allowing for optimal positioning of key functional groups. A longer or more rigid linker could alter the conformational flexibility of the molecule, thereby influencing its interaction with a binding site.
Stereochemical Considerations in Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. In the context of 2,5-disubstituted furan derivatives, the potential for chirality exists if the substituents at these positions create a chiral center or axis.
Although specific studies on the stereochemical-activity profiles of this compound derivatives are not detailed in the provided search results, the synthesis and biological evaluation of chiral 2,5-disubstituted furans in other contexts have demonstrated the importance of stereochemistry. For instance, the stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans has been reported, highlighting the feasibility of controlling the stereochemistry of furan derivatives.
Should the modification of this compound introduce a chiral center, for example, by introducing a chiral substituent at the hydrazide moiety or by modifying the alkyl linker, it would be imperative to separate and evaluate the individual enantiomers or diastereomers. It is highly probable that the biological activity would reside predominantly in one stereoisomer, as is often the case with chiral drugs. The differential interaction of stereoisomers with chiral biological macromolecules such as enzymes and receptors is a fundamental principle in pharmacology.
Mechanistic Investigations of 5 Dimethylamino Methyl 2 Furohydrazide Biological Actions
Cellular and Molecular Targets Identification
No studies have been identified that pinpoint the specific cellular or molecular targets of 5-[(Dimethylamino)methyl]-2-furohydrazide.
Signaling Pathway Modulation
There is no available data describing the modulation of any signaling pathways by this compound.
Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
Specific data on the interaction of this compound with enzymes or receptors, such as binding affinities or inhibition constants, are not available in the current body of scientific literature.
Elucidation of Action Pathways in Specific Biological Systems
Due to the absence of studies on its biological effects, the action pathways of this compound in any specific biological system have not been elucidated.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to understand the electronic properties of 5-[(Dimethylamino)methyl]-2-furohydrazide. These studies could provide valuable information on:
Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms.
Electron Distribution: Mapping the electron density to identify regions that are electron-rich or electron-poor, which is crucial for predicting reactivity.
Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's reactivity and its ability to participate in chemical reactions.
Electrostatic Potential: Visualizing the electrostatic potential on the molecule's surface to identify sites for potential non-covalent interactions with biological targets.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, docking studies would involve:
Target Identification: Selecting a biologically relevant protein target.
Binding Pose Prediction: Simulating the binding of the compound into the active site of the target protein.
Scoring: Estimating the binding affinity between the compound and the protein, which helps in ranking potential drug candidates.
These simulations could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule over time and the stability of its complex with a biological target. For this compound, MD simulations could be used to:
Assess Conformational Flexibility: Understanding the different shapes the molecule can adopt in solution.
Analyze Binding Stability: Evaluating the stability of the predicted binding pose from molecular docking over a period of time.
Calculate Binding Free Energy: Providing a more accurate estimation of the binding affinity by considering the dynamic nature of the system.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model that includes this compound, a dataset of structurally related compounds with known biological activities would be required. The process would involve:
Descriptor Calculation: Quantifying various physicochemical properties of the molecules.
Model Building: Using statistical methods to build a correlation between the descriptors and the biological activity.
Model Validation: Ensuring the predictive power of the generated model.
Pharmacophore Development and Virtual Screening
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For a class of compounds including this compound, a pharmacophore model could be developed to:
Identify Key Chemical Features: Determining the essential functional groups responsible for biological activity.
Virtual Screening: Searching large chemical databases for novel compounds that match the pharmacophore model and are therefore likely to be active.
Analytical Methodologies for 5 Dimethylamino Methyl 2 Furohydrazide Detection and Quantification
Chromatographic Techniques (e.g., HPLC, GC)
Chromatographic techniques are powerful for separating components of a mixture, allowing for the identification and quantification of individual substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.
For a compound like 5-[(Dimethylamino)methyl]-2-furohydrazide, which possesses polar functional groups (hydrazide and dimethylamino), HPLC would likely be a suitable method. A reversed-phase HPLC method could be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the gradient or isocratic elution optimized to achieve good separation from impurities. Detection could be accomplished using a UV detector, as the furan (B31954) ring is a chromophore.
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another potent analytical tool, particularly for volatile and thermally stable compounds. While the hydrazide group might require derivatization to increase volatility and thermal stability, GC-MS analysis can provide high sensitivity and structural information. For instance, methods developed for the analysis of furan and its derivatives in food matrices have utilized GC-MS with multiple reaction monitoring, achieving separation in under 10 minutes. mdpi.com A similar approach could be adapted for this compound. Derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA) has been successfully used for other amines before GC-MS analysis. nih.gov
A study on the analysis of furan and its derivatives in various food commodities established a reliable GC-MS/MS method. mdpi.com The conditions were optimized for the extraction and separation of multiple furan derivatives, which could serve as a starting point for developing a method for this compound.
Table 1: Exemplary GC-MS/MS Conditions for Furan Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injector Temperature | 280 °C |
| Temperature Program | Initial 32 °C (4 min), ramp to 200 °C at 20 °C/min, hold for 3 min |
| Detection | Mass Spectrometry (MS/MS) |
This table is based on a method developed for furan and its derivatives and may require optimization for this compound. mdpi.com
Spectroscopic Analytical Methods (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The furan ring system in this compound contains a chromophore that absorbs UV light, making this technique applicable for its quantification.
To perform a UV-Vis analysis, a solution of the compound in a suitable solvent (one that does not absorb in the same region as the analyte) is prepared. The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve would be constructed by measuring the absorbance of several solutions of known concentrations. This curve can then be used to determine the concentration of unknown samples. While UV-Vis spectroscopy is a valuable tool, its selectivity can be limited if other components in the sample matrix also absorb at the same wavelength. For this reason, it is often used in conjunction with a separation technique like HPLC.
Electrochemical and Potentiometric Sensor Development utilizing Furohydrazide Derivatives as Ionophores
Electrochemical sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization and real-time monitoring. Potentiometric sensors, a type of electrochemical sensor, measure the potential difference between a working electrode and a reference electrode. The response of the working electrode is selective towards a specific ion or molecule.
The development of a potentiometric sensor for a specific analyte often involves the use of an ionophore in the sensor membrane. An ionophore is a molecule that selectively binds to the target analyte. For the detection of a cation derived from this compound, a suitable ionophore would be incorporated into a polymer membrane, such as one made of poly(vinyl chloride) (PVC).
Research has been conducted on developing potentiometric sensors for related furan compounds like 2-furaldehyde. nih.gov In one study, a PVC-membrane electrode was designed using a calix dergipark.org.trarene derivative as an ionophore. nih.gov This sensor exhibited a Nernstian response to 2-furaldehyde over a wide concentration range. nih.gov Similarly, porphyrin derivatives have been utilized as ionophores in potentiometric ion-selective electrodes for detecting various cations and anions. tsijournals.com The principle involves the ionophore forming a complex with the target analyte at the membrane-solution interface, which generates a potential that is proportional to the analyte's concentration.
A hypothetical potentiometric sensor for this compound could be constructed based on these principles. The dimethylamino group could be protonated to form a cation, which would then be the target for a selective ionophore.
Table 2: Performance Characteristics of a Potentiometric Sensor for 2-Furaldehyde
| Parameter | Value |
|---|---|
| Ionophore | Tetrabenzyl ether Calix dergipark.org.trarene |
| Concentration Range | 5.0 x 10⁻⁵ M - 1.0 x 10⁻¹ M |
| Response Time | 15 s |
| Reproducibility | ±0.2 mV |
This table presents data from a sensor developed for 2-furaldehyde and illustrates the potential performance of a similar sensor for a furohydrazide derivative. nih.gov
Bioanalytical Methodologies for Biological Matrices
The quantification of compounds in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies. These matrices are complex, necessitating highly selective and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior selectivity and sensitivity.
A bioanalytical method for this compound in plasma or urine would typically involve several key steps:
Sample Preparation: This step is critical to remove proteins and other interfering substances from the biological sample. Protein precipitation with an acid like perchloric acid or an organic solvent like acetonitrile is a common approach. nih.gov
Chromatographic Separation: The prepared sample would be injected into an LC system. A reversed-phase column would likely be used to separate the target analyte from endogenous matrix components.
Mass Spectrometric Detection: The eluent from the LC column would be introduced into a mass spectrometer. The compound would be ionized, and specific parent-to-daughter ion transitions would be monitored (Selected Reaction Monitoring or SRM), providing high selectivity and quantification. An isotopically labeled internal standard would be used to ensure accuracy and precision. nih.gov
A method for the quantification of thymidine (B127349) and 2'-deoxyuridine (B118206) in plasma and urine using LC-MS/MS has been developed and validated according to regulatory guidelines. nih.gov This method demonstrated linearity over a wide concentration range and met the acceptance criteria for accuracy and precision. nih.gov A similar rigorous validation process would be required for a bioanalytical method for this compound.
Table 3: Example of Bioanalytical Method Parameters for Metabolite Quantification in Plasma
| Parameter | Description |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein deproteinization with 5% perchloric acid (v/v) |
| Chromatography Column | Hypercarb (30 x 2.1 mm, 3 µm) |
| Mobile Phases | 0.1% formic acid in methanol and 0.1% formic acid in deionized water |
| Detection | Ion-spray interface in positive mode |
| Internal Standard | Isotopically labelled version of the analyte |
This table is based on a validated method for different metabolites and serves as a template for the development of a bioanalytical method for this compound. nih.gov
Q & A
Basic: What are the established synthetic routes for 5-[(Dimethylamino)methyl]-2-furohydrazide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step process:
Intermediate preparation : Start with 5-(chloromethyl)furan-2-carboxylate, reacting it with dimethylamine to introduce the dimethylamino group via nucleophilic substitution .
Hydrazide formation : Hydrolyze the ester to the carboxylic acid, followed by treatment with hydrazine hydrate under reflux in ethanol/water (1:1) to form the hydrazide .
Purification : Recrystallize from ethanol or use column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.
Optimization tips : Control pH during hydrazide formation (pH 7–8) to minimize side reactions. Monitor reaction temperature (60–80°C) to balance yield and decomposition risks .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- NMR spectroscopy : Use - and -NMR in DMSO-d₆ to confirm the hydrazide NH peak (~9–10 ppm) and dimethylamino protons (~2.2–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in methanol. Compare bond lengths/angles with similar hydrazides (e.g., 4-(dimethylamino)benzohydrazide) to validate stereoelectronic effects .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic sensitivity : The hydrazide group is prone to hydrolysis in acidic/basic media. Stability studies in pH 4–9 buffers (25°C, 48h) show <5% degradation at neutral pH .
- Recommendations : Use inert atmospheres (N) for long-term storage and avoid aqueous solutions unless buffered .
Advanced: What mechanistic insights explain discrepancies in synthetic yields reported across studies?
Answer:
Yield variations (~50–85%) often arise from:
- Competing side reactions : Dimethylamine excess can lead to over-alkylation of the furan ring, forming bis-dimethylamino byproducts. Kinetic monitoring via TLC or in-situ IR helps identify optimal stoichiometry .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may accelerate hydrolysis. Mixed solvents (e.g., THF/water) balance reactivity and stability .
- Catalyst role : Trace metal impurities (e.g., Fe³⁺) in hydrazine hydrate can catalyze oxidative degradation. Use ultrapure reagents or add antioxidants (e.g., BHT) .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The dimethylamino group’s electron-donating effect reduces electrophilicity at the carbonyl carbon, slowing hydrazine attack .
- Transition state analysis : Identify rate-limiting steps (e.g., proton transfer during NH nucleophile activation). Compare activation energies for alternative pathways to guide solvent/base selection .
Advanced: What strategies resolve contradictions in biological activity data for hydrazide derivatives?
Answer:
- Structural analogs : Compare this compound with methyl-substituted analogs (e.g., 5-methyl-2-furohydrazide) to isolate electronic vs. steric effects .
- Metabolic profiling : Use LC-MS to track in vitro degradation products. Hydrazides may form reactive intermediates (e.g., acyl radicals) that skew bioactivity assays .
- Crystallographic data : Correlate solid-state packing (e.g., hydrogen-bonding networks) with solubility differences that affect bioavailability .
Advanced: How can supramolecular interactions influence crystallization outcomes?
Answer:
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O, N–H···O) in crystal structures. The dimethylamino group disrupts planar packing, favoring needle-like morphologies over block crystals .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to stabilize polymorphs via salt formation. Screen solvents with varying polarity to modulate nucleation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
